molecular formula C8H8N4O B13681948 [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol

[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol

Cat. No.: B13681948
M. Wt: 176.18 g/mol
InChI Key: YTDNLDGLOOBBQH-UHFFFAOYSA-N
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Description

[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-triazole ring, with a methanol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux conditions. The intermediate product, 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, is then treated with sodium hydroxide solution, followed by the addition of hydrochloric acid to yield the desired triazole compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The pyridine and triazole rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced derivatives (e.g., dihydro compounds), and various substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for developing new antibiotics and antifungal agents .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its triazole moiety is known for its bioactivity, making it a promising lead compound .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the synthesis of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For instance, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]methanol apart is its unique combination of a pyridine ring with a 1,2,4-triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methanol group further enhances its versatility in chemical synthesis and potential therapeutic applications.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanol

InChI

InChI=1S/C8H8N4O/c13-5-7-10-8(12-11-7)6-2-1-3-9-4-6/h1-4,13H,5H2,(H,10,11,12)

InChI Key

YTDNLDGLOOBBQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CO

Origin of Product

United States

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